molecular formula C10H12O3 B2568092 Methyl 2-methoxy-4-methylbenzoate CAS No. 81245-24-1

Methyl 2-methoxy-4-methylbenzoate

Cat. No. B2568092
CAS RN: 81245-24-1
M. Wt: 180.203
InChI Key: LHNVKRSDQCCHEK-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-methylbenzoate is a chemical compound with the CAS Number: 81245-24-1 . It has a molecular weight of 180.2 .


Synthesis Analysis

The synthesis of Methyl 2-methoxy-4-methylbenzoate involves the reaction of compound 1 (7.6 g, 50 mmol) dissolved in N,N-dimethylformamide (100 mL), and methyl iodide (21.3 g, 150 mmol). The reaction system is cooled to 0°C, sodium hydride (60%, 6g, 150mmol) is slowly added in batches, stirred for 1 hour, and water (20mL) is added to quench the reaction. The solution obtained above is extracted with ethyl acetate (3x 200mL), the organic phase is washed successively with water (2x 200mL), saturated sodium chloride solution (200mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain compound 2 (yellow oily) Liquid, 9.0g, yield 99% .


Molecular Structure Analysis

The molecular formula of Methyl 2-methoxy-4-methylbenzoate is C10H12O3 .


Physical And Chemical Properties Analysis

Methyl 2-methoxy-4-methylbenzoate has a melting point of 29℃ and a boiling point of 263-265℃. Its density is 1.075±0.06 g/cm3 (Predicted) and refractive index is 1.5230 (589.3 nm 18℃). It is stored in a sealed dry place at room temperature .

Scientific Research Applications

Subheading Thermochemical Analysis of Methyl Methoxybenzoates

A comprehensive study on methyl 2- and 4-methoxybenzoates revealed their structural and thermochemical properties. These compounds were examined using combustion calorimetry and thermogravimetry to obtain their combustion and vaporization enthalpies. This research also determined their standard molar enthalpies of formation in the gas phase. The study not only offers experimental data but also presents computational insights, including gas-phase enthalpies of formation, using the Gaussian G4 method. It further delves into the analysis of the electronic density of the molecules and their noncovalent interactions, presenting a harmonious blend of experimental and computational thermochemical knowledge (Flores et al., 2019).

Synthesis Processes

Subheading Synthesis and Purification

The synthesis process of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene is described, detailing the steps of bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification. This method achieved an overall yield of about 47% and a purity of 99.8%, as verified by GC. The study provides a methodical approach to the synthesis of this compound, showcasing the intricate process of transforming basic chemical substances into a more complex compound with high purity (Chen, 2008).

Biological Activities

Subheading Antimicrobial and Antitubercular Activities

A chemical investigation of the lichen Ramalina leiodea (Nyl.) Nyl. led to the isolation of various compounds including methyl 2,6-dihydroxy-4-methylbenzoate. This study is pivotal as it extends the scope of methyl methoxybenzoate compounds to the biological realm, highlighting their potential antimicrobial and antitubercular activities. Notably, semi-synthetic analogues exhibited better anti-tubercular activity compared to isolated metabolites, indicating the significance of chemical modifications to enhance biological efficacy (Tatipamula & Vedula, 2019).

Safety and Hazards

Methyl 2-methoxy-4-methylbenzoate is labeled with the GHS07 pictogram and the signal word “Warning”. The specific hazard statements and precautionary statements are not available in the search results .

properties

IUPAC Name

methyl 2-methoxy-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-5-8(10(11)13-3)9(6-7)12-2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNVKRSDQCCHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401001869
Record name Methyl 2-methoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-4-methylbenzoate

CAS RN

81245-24-1
Record name Methyl 2-methoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxy-4-methylbenzoic acid (10.00 g, 65 mmol) in DMF (10 mL) was added K2CO3 (13.6 g, 98 mmol). The reaction mixture was stirred at 60° C. for 1 h. Methyl iodide (14.0 g, 98 mmol) was added to the reaction mixture and was stirred at 60° C. for 18 h. The reaction mass was quenched in water and concentrated. The reaction mass was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulphate and concentrated to afford 10.00 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 2.34 (s, 3H), 3.74 (s, 3H), 3.79 (s, 3H), 6.81 (d, J=7.2 Hz, 1H), 6.97 (s, 1H), 7.56 (d, J=7.8 Hz, 1H); MS (m/z): 180.95 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 2-methoxy-4-methylbenzoic acid (1.5 g, 9.0 mmol, 1 eq) was dissolved in DMF, methyl iodide (0.86 ml, 13.5 mmol, 1.5 eq) was added to it followed by the addition of potassium carbonate (3.11 g, 22.5 mmol, 2.5 eq). The above mixture was stirred at room temperature for 12 h. Finally, the reaction mixture was passed through CELITE®. The filtrate was evaporated and water was added and the product was extracted with ethyl acetate. The organic layer was washed with water and concentrated. Yield: 1.6 g (98%). 1H NMR (400 MHz, CDCl3): δ 2.31 (s, 3H), 3.86 (s, 3H), 3.89 (s, 3H), 6.77 (s, 1H), 6.79 (d, 1H), 7.14 (d, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step Two
Quantity
3.11 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of 2-hydroxy-4-methylbenzoic acid (30.43 g, 200 mmol), K2CO3 (62.19 g, 450 mmol) and DMF (600 mL) was added methyl iodide (28.01 mL, 450 mmol). The reaction was stirred for 18 h, poured into ice/water (1.2 L), and extracted with EtOAc (2×300 mL). The combined organic layer was washed with brine, satd NaHCO3 and dried (MgSO4). The resulting solution was concentrated and distilled to give the title compound as a pale yellow liquid (32.73 g, 91%, bp 120-4° C./1333 Pa, 10 mm).
Quantity
30.43 g
Type
reactant
Reaction Step One
Name
Quantity
62.19 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
28.01 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step Three
Yield
91%

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